4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
Description
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with an imidazole moiety and an ethylbutanoyl group
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-13(4-2)16(22)14-10-15(20-11-14)17(23)19-6-5-8-21-9-7-18-12-21/h7,9-13,20H,3-6,8H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXETPSLGROJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrrole Synthesis
The classical Knorr method employs condensation of α-aminoketones with β-ketoesters or β-diketones under acidic conditions. For the target compound, this route begins with the reaction of 3-(2-ethylbutanoyl)pentane-2,4-dione and 3-(1H-imidazol-1-yl)propan-1-amine in the presence of hydrochloric acid. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the pyrrole ring. Modifications using microwave-assisted heating at 120°C for 30 minutes have been reported to enhance yields to 68–72% while reducing side product formation.
Cyclization of γ-Ketoamides
An alternative route involves cyclizing γ-ketoamide precursors. For example, ethyl 4-(2-ethylbutanoyl)-5-oxopyrrolidine-3-carboxylate undergoes acid-catalyzed ring-opening and subsequent dehydration to form the pyrrole-2-carboxylic acid intermediate. This method offers better regioselectivity, particularly when using formic acid as both solvent and catalyst, achieving 80–85% purity after recrystallization.
Acylation at the Pyrrole C-4 Position
Introducing the 2-ethylbutanoyl group at the pyrrole’s C-4 position requires careful optimization to avoid over-acylation or ring degradation.
Friedel-Crafts Acylation
Direct acylation using 2-ethylbutanoyl chloride and Lewis acids like aluminum chloride (AlCl₃) in dichloromethane at 0–5°C selectively functionalizes the pyrrole’s C-4 position. However, competing N-acylation necessitates protecting the carboxamide nitrogen with tert-butoxycarbonyl (Boc) groups prior to reaction. Deprotection with trifluoroacetic acid (TFA) restores the free amine, yielding the desired product in 65–70% overall yield.
Enzymatic Acylation
Recent advances employ lipase-based catalysis for regioselective acylation. Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates the transfer of 2-ethylbutanoyl groups from vinyl esters to the pyrrole nucleus at 40°C, achieving 90% conversion within 12 hours. This green chemistry approach minimizes waste and avoids harsh reagents.
Coupling with 3-(1H-Imidazol-1-yl)propylamine
The final step involves coupling the acylated pyrrole-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine. Two predominant methods are documented: carbodiimide-mediated coupling and mixed anhydride synthesis .
Carbodiimide-Mediated Coupling
Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile at room temperature for 24 hours achieves 85–90% coupling efficiency. The reaction mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to form the carboxamide bond.
Table 1: Optimization of EDC/DMAP Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| EDC Equivalents | 1.2 | 89 |
| DMAP Equivalents | 0.1 | 91 |
| Solvent | Acetonitrile | 88 |
| Reaction Time | 24 h | 90 |
Mixed Anhydride Method
Forming a mixed anhydride with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −15°C provides an alternative pathway. Subsequent addition of 3-(1H-imidazol-1-yl)propylamine at 0°C yields the carboxamide in 78–82% yield. This method avoids racemization and is preferable for acid-sensitive substrates.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water (9:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 9.21 (s, 1H, imidazole-H), 7.45–7.38 (m, 2H, pyrrole-H), 3.65 (t, J = 6.8 Hz, 2H, CH₂N), 2.89 (q, J = 7.2 Hz, 2H, COCH₂), 1.72–1.65 (m, 2H, CH₂CH₃).
- HRMS (ESI): m/z calcd for C₂₀H₂₅N₄O₂ [M+H]⁺ 353.1978, found 353.1975.
Industrial-Scale Production Considerations
Patents disclose continuous-flow systems for large-scale synthesis. A tubular reactor with immobilized EDC and DMAP catalysts operates at 50°C, achieving 92% conversion with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide serves as a scaffold for developing new pharmaceuticals. Its structure allows it to interact with various biological targets, particularly enzymes and receptors that involve imidazole and pyrrole functionalities. Compounds with similar structures have shown promise in treating conditions such as cancer and infections due to their ability to inhibit specific biological pathways .
Biological Studies
The compound is utilized to explore the interactions between imidazole-containing molecules and biological macromolecules. Its ability to coordinate with metal ions in enzyme active sites positions it as a potential inhibitor, which can be critical in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Industrial Applications
In industrial contexts, this compound may act as an intermediate in synthesizing more complex organic compounds used across various industries, including pharmaceuticals and agrochemicals. Its unique chemical properties enable it to participate in diverse chemical reactions, making it valuable for producing specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
Uniqueness
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and pyrrole rings allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide, a compound with the molecular formula and CAS number 439112-10-4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, an imidazole moiety, and a carboxamide functional group, contributing to its diverse biological interactions. The molecular weight is approximately 316.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2 |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 439112-10-4 |
Antimicrobial Properties
Recent studies have indicated that compounds containing imidazole and pyrrole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various fungal strains, including Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 to 1.0 µmol/mL, indicating potent antifungal activity.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of several imidazole derivatives, revealing that certain modifications in the structure significantly enhanced their efficacy against Candida species. The compound's structural similarity to these derivatives suggests it may exhibit comparable antifungal properties.
| Compound | MIC (µmol/mL) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Miconazole | 0.0024 (C. tropicalis) | High |
| Fluconazole | >1.6325 | Moderate |
Cytotoxicity and Cancer Research
The biological activity of the compound extends to cancer research, where imidazole and pyrrole derivatives have been studied for their cytotoxic effects on various cancer cell lines. Preliminary data suggest that modifications to the imidazole ring can enhance cytotoxicity against specific cancer types.
Research Findings: Cytotoxicity
In vitro studies have demonstrated that derivatives similar to the target compound exhibit selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with metal ions in enzymes, inhibiting their function.
- Membrane Disruption : The amphipathic nature of the compound may allow it to integrate into lipid membranes, disrupting cellular integrity.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach, including:
- Amide coupling : Reacting 1H-pyrrole-2-carboxylic acid derivatives with 3-(1H-imidazol-1-yl)propylamine using coupling agents like HATU or EDCI.
- Acylation : Introducing the 2-ethylbutanoyl group via nucleophilic acyl substitution under anhydrous conditions.
- Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from DMSO/water mixtures to isolate the final product.
Key Validation : Monitor reaction progress via TLC and confirm structural integrity using H NMR (e.g., characteristic imidazole proton signals at δ ~7.8–8.6 ppm) and ESI-MS .
Q. How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrole ring (δ ~6.5–7.5 ppm), imidazole protons (δ ~7.0–8.6 ppm), and aliphatic chains (δ ~1.0–3.5 ppm). Compare with analogous compounds in and .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., m/z ~350–400) and LCMS for purity assessment (>95% by HPLC).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages to ensure stoichiometric accuracy.
Q. What experimental precautions are critical during synthesis?
Methodological Answer:
- Moisture-sensitive steps : Conduct acylation and coupling reactions under inert gas (N/Ar) using anhydrous solvents.
- Safety protocols : Follow institutional chemical hygiene plans (e.g., ) for handling imidazole derivatives, which may irritate mucous membranes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of DoE to minimize experimental runs while maximizing yield .
- Kinetic Studies : Monitor reaction rates via in-situ FTIR or HPLC to identify rate-limiting steps. Adjust parameters (e.g., excess reagents, microwave-assisted heating) to improve efficiency.
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at elevated temperatures to reduce rotational barriers and simplify splitting patterns (e.g., imidazole ring dynamics).
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data. Reference ’s structural analogs for validation .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous proton assignments through C-H coupling data.
Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., imidazole-recognizing enzymes).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions.
- In Vitro Assays : Design dose-response experiments (e.g., IC determination) in cell lines expressing relevant receptors, referencing ’s pharmacological frameworks .
Q. How can researchers address stability issues in aqueous solutions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and analyze degradation products via LC-MS/MS.
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Partition Coefficient (LogP) Analysis : Measure octanol/water distribution to predict solubility and stability trends.
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from multiple studies (e.g., using R or Python) to identify outliers and assess statistical significance.
- Cross-Validation : Replicate experiments under standardized conditions (e.g., ’s comparative frameworks) to isolate variables like cell passage number or assay reagents .
Q. What computational tools are suitable for predicting physicochemical properties?
Methodological Answer:
- SwissADME : Predict bioavailability, LogP, and drug-likeness scores.
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate solvation behavior and conformational stability in biological membranes.
Ethical and Safety Considerations
- Safety Data Sheets (SDS) : Follow protocols in for handling hazardous intermediates (e.g., chlorinated solvents, reactive acylating agents) .
- Ethical Review : For biological studies, obtain approval from institutional biosafety committees (IBCs) for in vivo or cell-based work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
